3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride
CAS No.: 1170042-02-0
Cat. No.: VC3357078
Molecular Formula: C14H23ClN2
Molecular Weight: 254.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170042-02-0 |
|---|---|
| Molecular Formula | C14H23ClN2 |
| Molecular Weight | 254.8 g/mol |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H22N2.ClH/c1-11(2)14(9-15)16-8-7-12-5-3-4-6-13(12)10-16;/h3-6,11,14H,7-10,15H2,1-2H3;1H |
| Standard InChI Key | RSUFKLGLKVDVGI-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN)N1CCC2=CC=CC=C2C1.Cl |
| Canonical SMILES | CC(C)C(CN)N1CCC2=CC=CC=C2C1.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride is a chemical compound characterized by its unique structural components. The compound has been assigned the CAS number 1170042-02-0, which serves as its unique identifier in chemical databases and scientific literature. The molecular formula of the hydrochloride salt is C₁₄H₂₃ClN₂, indicating its elemental composition of carbon, hydrogen, nitrogen, and chlorine. The molecular weight of the hydrochloride salt is 254.8 g/mol, which reflects its relatively moderate size compared to other neurologically active compounds.
The structure of 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride comprises several key components. At its core, the compound features a butanamine backbone with a strategically positioned methyl group. Attached to this backbone is a tetrahydroisoquinoline moiety, which consists of a partially saturated bicyclic structure with a benzene ring fused to a piperidine ring. This structural arrangement is considered crucial for the compound's biological activities and potential therapeutic applications.
The free base form of the compound (without the hydrochloride) has a molecular weight of approximately 222.34 g/mol, which is lighter than the salt form due to the absence of the chloride counterion. This distinction is important when considering dosage calculations and pharmacokinetic studies.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
The chemical reactivity of 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride can be explored through various reactions typical of amines and isoquinoline derivatives. The compound contains several functional groups that can participate in chemical transformations:
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The primary amine group can undergo reactions such as acylation, alkylation, reductive amination, and formation of imines or amides
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The tertiary amine within the tetrahydroisoquinoline structure can participate in quaternization reactions or oxidative processes
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The aromatic ring can undergo electrophilic aromatic substitution reactions
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The aliphatic portions may be subject to oxidation or functionalization reactions
These chemical transformation pathways are significant for synthesizing analogs with potentially enhanced biological properties or different pharmacological profiles. Structure-activity relationship studies often utilize such chemical modifications to develop compounds with improved efficacy, selectivity, or pharmacokinetic properties.
Biological Activities and Pharmacological Properties
Neuropharmacological Profile
Research indicates that 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride exhibits notable biological activities, particularly in the central nervous system. The compound may possess neuroprotective properties, which could be valuable in conditions characterized by neuronal damage or dysfunction. Compounds containing tetrahydroisoquinoline structures often show promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.
| Therapeutic Area | Potential Mechanism | Stage of Investigation | Related Compounds |
|---|---|---|---|
| Pain Management | Modulation of pain signaling pathways | Preclinical | Tetrahydroisoquinoline analgesics |
| Mood Disorders | Interaction with monoaminergic systems | Preliminary | Serotonergic and dopaminergic agents |
| Neuroprotection | Prevention of neuronal damage | Preclinical | Neuroprotective tetrahydroisoquinolines |
| Neurological Disorders | Modulation of neurotransmitter systems | Preclinical | D1 receptor modulators |
Applications and Research Directions
Current Research Applications
3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride serves as a valuable research tool in neuroscience and medicinal chemistry. Its unique structure and pharmacological profile make it suitable for:
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Neurotransmitter Systems Research: The compound can be used to study the function and regulation of various neurotransmitter systems, particularly those involving monoamines.
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Receptor Binding Studies: As a potential ligand for various neuroreceptors, the compound enables investigation of receptor-ligand interactions and binding kinetics.
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Structure-Activity Relationship Studies: The compound serves as a template for developing analogs with modified properties, contributing to our understanding of structure-activity relationships in tetrahydroisoquinoline derivatives.
Future Research Directions
Future research on 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride could profitably focus on several areas:
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Detailed Receptor Binding Profile: Comprehensive characterization of the compound's interactions with specific neuroreceptors would enhance our understanding of its mechanism of action.
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In Vivo Efficacy Studies: Animal models of various neurological conditions could be used to assess the compound's therapeutic potential in preclinical settings.
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Pharmacokinetic and Pharmacodynamic Profiling: Detailed analysis of the compound's absorption, distribution, metabolism, excretion, and pharmacodynamic properties would inform its development potential.
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Advanced Analog Development: Design and synthesis of advanced structural analogs could yield compounds with improved properties for specific therapeutic applications.
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